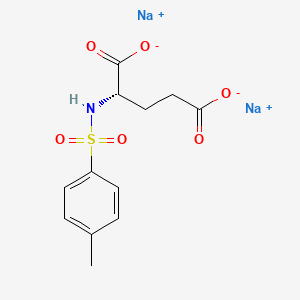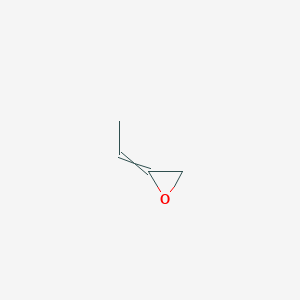![molecular formula C7H20ISbSi B14478013 Trimethyl[(trimethylsilyl)methyl]stibanium iodide CAS No. 67660-13-3](/img/structure/B14478013.png)
Trimethyl[(trimethylsilyl)methyl]stibanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(trimethylsilyl)methyl]stibanium iodide is an organometallic compound that features a unique combination of antimony, silicon, and iodine atoms
准备方法
The synthesis of Trimethyl[(trimethylsilyl)methyl]stibanium iodide typically involves the reaction of trimethylsilyl chloride with antimony trichloride in the presence of a suitable base, followed by the addition of iodine. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction while maintaining the necessary temperature and pressure conditions to optimize yield and purity.
化学反应分析
Trimethyl[(trimethylsilyl)methyl]stibanium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Trimethyl[(trimethylsilyl)methyl]stibanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s potential biological activity is being explored, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which Trimethyl[(trimethylsilyl)methyl]stibanium iodide exerts its effects involves the interaction of its silicon and antimony atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological systems.
相似化合物的比较
Trimethyl[(trimethylsilyl)methyl]stibanium iodide can be compared with other similar compounds, such as:
Trimethylsilyl iodide: This compound also contains a trimethylsilyl group and iodine, but lacks the antimony atom.
Trimethyl[(trimethylsilyl)methyl]germanium iodide: Similar to the stibanium compound, but with germanium instead of antimony.
Trimethyl[(trimethylsilyl)methyl]tin iodide: Contains tin instead of antimony, with similar chemical properties.
属性
CAS 编号 |
67660-13-3 |
|---|---|
分子式 |
C7H20ISbSi |
分子量 |
380.98 g/mol |
IUPAC 名称 |
trimethyl(trimethylsilylmethyl)stibanium;iodide |
InChI |
InChI=1S/C4H11Si.3CH3.HI.Sb/c1-5(2,3)4;;;;;/h1H2,2-4H3;3*1H3;1H;/q;;;;;+1/p-1 |
InChI 键 |
NTBQLCFKZPIKQG-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)C[Sb+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
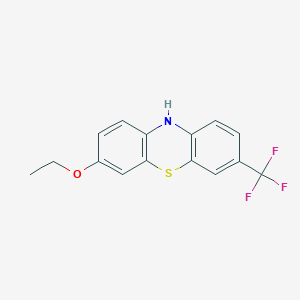
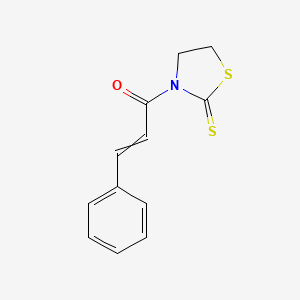

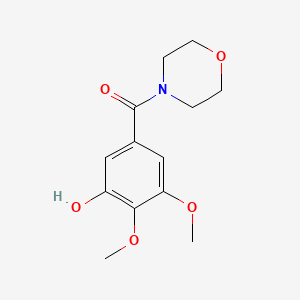
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)

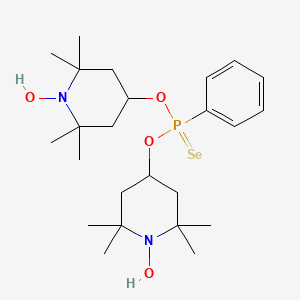
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
